Bienvenue dans la boutique en ligne BenchChem!

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Lipophilicity Physicochemical property Drug-likeness

3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 258356-16-0) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a 4-methylbenzyl substituent at the N3 position. The scaffold is recognized in medicinal chemistry for its utility as a kinase inhibitor hinge-binding motif, particularly in the development of GCN2, TrkA, and CDK2 inhibitors.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 258356-16-0
Cat. No. B183433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
CAS258356-16-0
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=NC=NC(=O)C3=NN2
InChIInChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7,16H,6H2,1H3
InChIKeyBHWYUMQCLAIEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 258356-16-0): A Triazolopyrimidine Scaffold for Kinase-Targeted Library Design


3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 258356-16-0) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a 4-methylbenzyl substituent at the N3 position [1]. The scaffold is recognized in medicinal chemistry for its utility as a kinase inhibitor hinge-binding motif, particularly in the development of GCN2, TrkA, and CDK2 inhibitors [2]. This specific derivative is commercially available as a research-grade building block (typical purity ≥95%, MW 241.25 Da, XLogP3-AA 1.1, TPSA 72.2 Ų) , positioning it as a late-stage functionalization intermediate or a reference compound for structure-activity relationship (SAR) campaigns targeting the triazolopyrimidine chemical space.

Why 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Cannot Be Simply Replaced by Other N3-Benzyl Triazolopyrimidine Analogs


Triazolopyrimidine N3-benzyl analogs are not functionally interchangeable due to the profound impact of substituent electronic and steric effects on both pharmacodynamic target engagement and pharmacokinetic disposition. The 4-methyl substituent on the benzyl ring of the target compound modulates lipophilicity (XLogP3-AA 1.1) [1] and alters the conformational ensemble of the N3 side chain relative to unsubstituted benzyl or halogenated analogs, which directly influences hinge-region complementarity in kinase ATP-binding pockets [2]. In SAR studies, even a single methyl substitution has been shown to shift kinase selectivity profiles: for example, a 4-methylbenzyl derivative exhibited an IC50 of 0.17 μM against MCF-7 cells, whereas the corresponding 4-chlorobenzyl analog showed divergent potency across the same cell panel . Consequently, procurement of the exact 4-methylbenzyl derivative is essential for maintaining SAR continuity and avoiding confounding variables in lead optimization programs.

Quantitative Differentiation Evidence for 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 258356-16-0) Against Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison of N3-Benzyl Triazolopyrimidine Derivatives

The 4-methylbenzyl derivative (target compound) exhibits a computed XLogP3-AA of 1.1 [1], positioning it between the less lipophilic 3-benzyl analog (XLogP3-AA ≈ 0.7, estimated from PubChem data for CID 1355103) [2] and the more lipophilic 3-(4-chlorobenzyl) analog (XLogP3-AA ≈ 1.8, estimated) [3]. This incremental lipophilicity is critical for optimizing passive membrane permeability while maintaining aqueous solubility for biochemical assay compatibility.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 72.2 Ų [1], which is identical across N3-benzyl analogs due to the shared triazolopyrimidine core. However, the 4-methyl group introduces minimal additional polar surface area compared to the 4-chloro substituent (Cl contributes no TPSA but adds molecular weight) . This positions the target compound with a TPSA below the 90 Ų threshold commonly associated with favorable CNS penetration, while the 4-chlorobenzyl analog exceeds the optimal MW threshold for passive BBB diffusion [2].

CNS drug design TPSA Blood-brain barrier

Thermal Stability (Melting Point) as a Handle for Solid-State Formulation and Crystallinity Control

The target compound exhibits a melting point of 203 °C [1], which is significantly higher than the typically observed melting range for 3-benzyl analogs lacking the para-methyl group (estimated 180–190 °C based on analogous structures) . This thermal stability is beneficial for solid oral dosage form development, where high melting points correlate with improved thermostability during hot-melt extrusion and reduced risk of polymorphic conversion during storage [2].

Thermal stability Melting point Solid-state chemistry

Optimal Research and Industrial Application Scenarios for 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The compound serves as a privileged hinge-binding fragment for constructing targeted kinase inhibitor libraries. Its XLogP3-AA of 1.1 and TPSA of 72.2 Ų place it within the optimal fragment-like property space (MW < 250 Da, logP < 3, TPSA < 90 Ų) [1]. Library designers can exploit the 7-hydroxy group for late-stage diversification via alkylation or Mitsunobu reactions to rapidly generate analogs for screening against GCN2, TrkA, or CDK2 kinase panels [2].

SAR Expansion Around the N3-Benzyl Vector in Triazolopyrimidine Lead Series

Medicinal chemistry teams can use the target compound as a reference standard to benchmark the contribution of the 4-methyl substituent relative to 3-benzyl and 3-(4-chlorobenzyl) analogs. The 0.4-unit XLogP3-AA increase over the 3-benzyl analog [1] allows systematic evaluation of lipophilicity-driven potency gains versus selectivity trade-offs in biochemical kinase assays.

Preclinical Formulation Development for Oral Kinase Inhibitors

With a melting point of 203 °C [1], the compound offers superior thermal stability compared to lower-melting N3-benzyl analogs, making it a viable candidate for solid-dispersion formulation screening. Its moderate lipophilicity (XLogP3-AA 1.1) balances dissolution rate with intestinal permeability, a critical parameter for Biopharmaceutics Classification System (BCS) class II/IV compound optimization.

Computational Chemistry Model Validation for Triazolopyrimidine Property Prediction

The well-defined physicochemical profile (MW 241.25 Da, XLogP3-AA 1.1, TPSA 72.2 Ų, mp 203 °C) [1] makes this compound an ideal test case for validating in silico ADME prediction models. Its intermediate lipophilicity and single-hydrogen-bond-donor scaffold reduce confounding multi-parameter effects, enabling robust quantitative structure-property relationship (QSPR) model training.

Quote Request

Request a Quote for 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.